(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate thiazolone derivatives with benzaldehyde derivatives under basic or acidic conditions. Common reagents include thiazolone, benzaldehyde, and a suitable base such as sodium hydroxide or an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazolidin-4-one
- (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-2(5H)-one
Uniqueness
The uniqueness of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+ |
InChI Key |
JORXWFJXEHXJBN-ACCUITESSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2 |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Origin of Product |
United States |
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